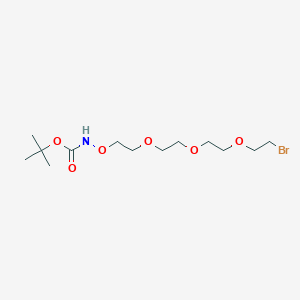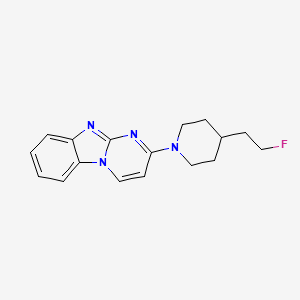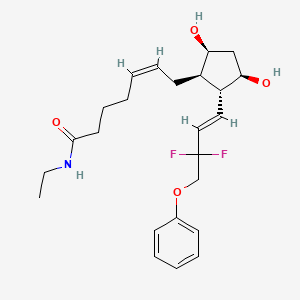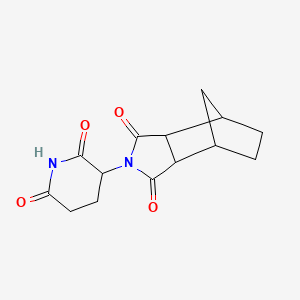
t-Boc-Aminooxy-PEG3-bromide
Descripción general
Descripción
T-Boc-Aminooxy-PEG3-bromide is a crosslinker containing a t-Boc-aminooxy group and a bromide (Br). The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The t-Boc-aminooxy can be deprotected under mild acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
The molecular formula of this compound is C13H26BrNO6 . It has a molecular weight of 372.3 g/mol . The structure contains a Boc-protected aminooxy group and a bromide group .Chemical Reactions Analysis
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The t-Boc-aminooxy can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.3 g/mol . . It is soluble in DMSO, DCM, DMF . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación
Chemoselective Conjugation to Proteins
Aminooxy end-functional polymers synthesized by Atom Transfer Radical Polymerization (ATRP) using Boc-protected aminooxy initiators have been found effective for chemoselective conjugation to proteins. This approach has been demonstrated with various polymers like N-isopropylacrylamide, hydroxyethyl methacrylate, and poly(ethylene glycol) methacrylate. The deprotection of polymer end groups exposes α-aminooxy moieties, which are then used for oxime bond formation with levulinyl-modified proteins, indicating the utility of t-Boc-Aminooxy-PEG3-bromide in creating well-defined bioconjugates (Heredia, Tolstyka, & Maynard, 2007).
Enhancing Thermal Conductivity in Epoxy Composites
This compound is instrumental in the modification of hexagonal boron nitride (h-BN) for use in epoxy composites. The functionalization of h-BN with polyethylene glycol (PEG) enhances its dispersibility and compatibility with epoxy resin matrix, thereby improving the thermal conductivity of the composites. This application highlights its potential in the field of material science and engineering (Yang, Sun, Zhang, & Yao, 2021).
Drug Delivery Systems
This compound demonstrates significant potential in drug delivery systems. For instance, PEG-nitroimidazole grafts, incorporating 6-(BOC-amino) hexyl bromide, have shown excellent properties as nanodrug carriers. These carriers are responsive to the hypoxic tumor environment, making them suitable for targeted drug delivery, especially in the treatment of hypoxic hepatocellular carcinoma (Meng, Li, Tian, Ma, Shi, Shang, Yuan, & Hu, 2022).
Synthesis of Heterobifunctional PEG Spacers
This compound is used in the synthesis of novel heterobifunctional polyethylene glycol (PEG) spacers. These spacers, terminated with aminooxy and bromide functionality, facilitate ease of conjugation to a variety of electrophiles and/or nucleophiles, making them crucial in various biochemical applications (Dicus & Nantz, 2006).
Catalysis in Organic Synthesis
The compound is used in catalyzing the N-tert-butoxycarbonylation of amines with (Boc)2O, demonstrating its efficacy in various organic syntheses. This process, employing indium(III) bromide and chloride, leads to high yields of N-tert-butyl-carbamates from various amines, highlighting its versatility in chemical synthesis (Chankeshwara & Chakraborti, 2006).
Mecanismo De Acción
Target of Action
t-Boc-Aminooxy-PEG3-bromide is a crosslinker . It contains a t-Boc-Aminooxy group and a bromide group . The primary targets of this compound are molecules that can undergo nucleophilic substitution reactions .
Mode of Action
The bromide (Br) group in this compound is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-Boc-aminooxy group can be deprotected under mild acidic conditions , which means it can be removed to expose the aminooxy group. This allows the aminooxy group to participate in further reactions.
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its absorption and distribution in the body.
Action Environment
The action of this compound can be influenced by environmental factors such as pH, as the deprotection of the t-Boc-aminooxy group occurs under mild acidic conditions . Additionally, the solubility of the compound in aqueous media suggests that it may be more effective in environments with a certain water content .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BrNO6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEZLXYPVZNLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170820 | |
| Record name | 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918132-15-7 | |
| Record name | 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918132-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)
![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)




![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)



